2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC13697681
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4 |
|---|---|
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | 2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C11H18N4/c1-2-5-14(4-1)8-10-9-15-6-3-12-7-11(15)13-10/h9,12H,1-8H2 |
| Standard InChI Key | WBPRIDIUOCWFHH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CN3CCNCC3=N2 |
| Canonical SMILES | C1CCN(C1)CC2=CN3CCNCC3=N2 |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Nomenclature
2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (IUPAC name: 2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) has the molecular formula C₁₁H₁₈N₄ and a molecular weight of 206.29 g/mol. The structure comprises a tetrahydroimidazo[1,2-a]pyrazine ring system, where the imidazole and pyrazine rings are fused, and a pyrrolidine group is attached via a methylene bridge. The canonical SMILES representation is C1CCN(C1)CC2=CN3CCNCC3=N2, reflecting the connectivity of atoms and the bicyclic framework.
Stereochemical and Electronic Properties
The compound’s stereochemistry is influenced by the pyrrolidine ring, which adopts a puckered conformation, and the tetrahydroimidazo[1,2-a]pyrazine core, which exhibits partial saturation. Computational studies of analogous structures suggest that the electron-rich imidazole nitrogen atoms participate in hydrogen bonding and π-π interactions, critical for target binding . The Standard InChIKey WBPRIDIUOCWFHH-UHFFFAOYSA-N confirms its unique stereochemical identity.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves a multi-step sequence:
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Condensation: Pyrrolidine derivatives react with aldehydes to form intermediates.
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Cyclization: The intermediates undergo cyclization under acidic or thermal conditions to form the imidazo[1,2-a]pyrazine core.
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Functionalization: The pyrrolidine moiety is introduced via alkylation or reductive amination .
A patent-pending method (EP2230241A1) describes similar compounds synthesized through Davidson-type heterocondensation, utilizing α-acyloxy ketones and ammonia in refluxing toluene . This approach highlights the versatility of imidazo[1,2-a]pyrazine derivatives in combinatorial chemistry.
Optimization and Yield Considerations
Reaction conditions significantly impact yield. For example, using phosphorus oxychloride and phosphorous pentoxide in cyclization steps improves efficiency, achieving yields up to 74% in analogous syntheses . Purification via silica gel column chromatography ensures high purity, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound’s pyrrolidine moiety enhances membrane permeability, facilitating interactions with bacterial targets. In vitro assays reveal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Mechanistic studies suggest inhibition of microbial DNA gyrase or cell wall synthesis enzymes.
Pharmacological Properties
ADME Profiling
While pharmacokinetic data for this specific compound are scarce, related imidazo[1,2-a]pyrazines exhibit moderate oral bioavailability (30–50%) and half-lives of 2–4 hours in rodent models . The pyrrolidine group enhances solubility, with logP values around 1.5, indicating balanced hydrophobicity.
Therapeutic Applications and Future Directions
Oncology
The compound’s Gαq inhibitory activity positions it as a candidate for targeted cancer therapies, particularly in tumors with overactive G-protein-coupled receptor (GPCR) signaling . Combination studies with checkpoint inhibitors (e.g., PD-1 blockers) could enhance antitumor immunity.
Infectious Diseases
Given its antimicrobial properties, further development as a broad-spectrum antibiotic is warranted. Structural modifications, such as fluorination of the pyrazine ring, may improve potency against drug-resistant strains .
Neurological Disorders
Emerging evidence links Gαq proteins to neurodegenerative pathways. Modulating these targets could ameliorate conditions like Alzheimer’s disease, though this remains speculative .
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